Arsenic (III) sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/As2S3/c3-1-5-2-4 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFJTZYMLKHMCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

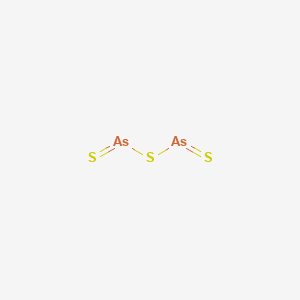

S=[As]S[As]=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Arsenic (III) Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Arsenic (III) sulfide (B99878) (As₂S₃), a compound of significant interest due to its unique semiconducting and photo-induced properties. This document outlines the crystallographic parameters, detailed experimental protocols for its characterization, and a logical workflow for its structural analysis.

Crystal Structure of Arsenic (III) Sulfide (Orpiment)

This compound, commonly known as the mineral orpiment, crystallizes in a monoclinic system.[1][2][3] Its structure is characterized by a layered arrangement where AsS₃ pyramids are linked through shared sulfur atoms, forming puckered sheets.[3][4] These layers are held together by weak van der Waals forces, which allows the material to be easily cleaved.[3]

Crystallographic Data

The crystallographic parameters of As₂S₃ have been determined by various studies, primarily through X-ray diffraction techniques. The data reveals a consistent monoclinic structure, though slight variations in the lattice parameters are reported across different sources. The most commonly cited space groups are P2₁/c and P2₁/n.[2][3][5][6]

Table 1: Summary of Crystal System and Space Group for this compound

| Crystal System | Space Group | References |

| Monoclinic | P2₁/c or P2₁/n | [2][3][5][6] |

Table 2: Lattice Parameters for this compound

| Source | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| Materials Project (mp-641) | 11.007 | 4.601 | 12.260 | 90.000 | 576.69 |

| Mullen & Nowacki (1972) | 11.475 | 9.577 | 4.256 | 90.68 | 467.7 |

| Morimoto (1954) | 11.46 | 9.57 | 4.22 | 90.5 | - |

| Mindat.org | 11.475 | 9.577 | 4.256 | 90.45 | 467.70 |

Table 3: Bond Lengths and Angles in this compound

| Bond | Length (Å) | Angle | Angle (°) |

| As-S | 2.24 - 2.31 | As-S-As | ~99 |

| Interlayer distance | ~4.25 |

Note: Bond lengths and angles can vary slightly depending on the specific crystallographic refinement.

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of As₂S₃ relies on several key experimental techniques, primarily X-ray diffraction and Raman spectroscopy. High-quality single crystals are essential for accurate structural analysis and are typically grown using methods like the Bridgman-Stockbarger technique.[1]

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction is a fundamental technique for determining the crystal structure, lattice parameters, and phase purity of As₂S₃.

Methodology:

-

Sample Preparation: A high-purity As₂S₃ crystal is finely ground into a homogeneous powder to ensure random orientation of the crystallites. The powder is then mounted on a sample holder, ensuring a flat, level surface.

-

Instrument Setup:

-

X-ray Source: A copper X-ray tube (Cu Kα radiation, λ = 1.5418 Å) is commonly used.

-

Generator Settings: The X-ray generator is typically operated at a voltage of 40 kV and a current of 40 mA.

-

Goniometer: The instrument is set up in a Bragg-Brentano geometry.

-

-

Data Collection:

-

2θ Range: The diffraction pattern is recorded over a 2θ range of 10° to 80°.

-

Step Size: A step size of 0.02° is used for data collection.

-

Scan Speed/Time per Step: A suitable scan speed or time per step is chosen to ensure good signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting diffraction pattern is analyzed to identify the peak positions and intensities.

-

The lattice parameters are refined using software packages like FullProf or by employing methods that solve the equations for a monoclinic system.

-

The experimental pattern is compared with standard diffraction patterns from databases (e.g., ICDD) to confirm the phase and identify any impurities.

-

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes of the As₂S₃ crystal lattice, providing information about the chemical bonds and the local structure.

Methodology:

-

Sample Preparation: A single crystal of As₂S₃ or a powdered sample can be used. For single crystals, the orientation can be controlled to study anisotropic effects. The sample is placed on a microscope slide.

-

Instrument Setup:

-

Raman Spectrometer: A confocal Raman microscope is typically employed.

-

Laser Excitation: A laser with a wavelength of 532 nm or 785 nm is commonly used. The laser power is kept low to avoid sample damage.

-

Microscope Objective: A high-magnification objective (e.g., 50x or 100x) is used to focus the laser onto a small spot on the sample.

-

-

Data Collection:

-

Spectral Range: Raman spectra are collected in the range of 100 to 500 cm⁻¹.

-

Acquisition Time and Accumulations: Multiple accumulations with an appropriate acquisition time (e.g., 10-60 seconds) are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The positions and relative intensities of the Raman peaks are determined.

-

The observed vibrational modes are assigned to specific bond stretching and bending motions within the AsS₃ pyramidal units and the As-S-As bridges, based on theoretical calculations and comparison with literature data.

-

Visualization of the Analysis Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Conclusion

The crystal structure of this compound is well-established as a layered monoclinic system. The precise determination of its crystallographic parameters through techniques like X-ray diffraction, complemented by vibrational analysis using Raman spectroscopy, is crucial for understanding its material properties. The detailed methodologies and workflow presented in this guide provide a solid foundation for researchers and scientists engaged in the study of this important inorganic semiconductor. This knowledge is not only fundamental to materials science but also holds potential for applications in fields such as drug development, where understanding the solid-state properties of arsenic-containing compounds is of paramount importance.

References

- 1. 2dsemiconductors.com [2dsemiconductors.com]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. [PDF] THE CRYSTAL STRUCTURE OF ORPIMENT (As2S3) REFINED | Semantic Scholar [semanticscholar.org]

- 4. Raman Spectroscopic Analysis of Geological and Biogeological Specimens of Relevance to the ExoMars Mission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chalcogen.ro [chalcogen.ro]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of Amorphous Arsenic Trisulfide (As₂S₃)

Audience: Researchers, Scientists, and Materials Development Professionals

Abstract: Amorphous arsenic trisulfide (a-As₂S₃) is a prototypical chalcogenide glass renowned for its unique optical and physical properties. Its high refractive index, broad infrared transparency, and significant nonlinear optical characteristics make it a crucial material for applications in photonics, optical fibers, and infrared imaging. This technical guide provides an in-depth analysis of the core physical properties of a-As₂S₃, including its optical, thermal, mechanical, and electrical characteristics. Detailed experimental methodologies for key characterization techniques are presented, and quantitative data are summarized in structured tables for comparative analysis.

Optical Properties

Amorphous As₂S₃ is perhaps most valued for its exceptional optical properties. It exhibits a wide transparency window in the infrared spectrum and is subject to photo-induced effects, where illumination can alter its refractive index and optical band gap. These characteristics are fundamental to its use in optical waveguides, diffractive elements, and optical data storage.

Table 1: Summary of Key Optical Properties of Amorphous As₂S₃

| Property | Symbol | Typical Value | Conditions / Notes |

| Refractive Index | n | ~2.4 - 2.5[1] | At visible and near-infrared wavelengths (e.g., 1.2 µm)[2] |

| Optical Band Gap | E_g | ~2.35 - 2.4 eV[1][3] | Determined by Tauc plot extrapolation |

| Transparency Window | - | 0.6 µm to 11 µm | Wide spectral transparency is a key feature[4] |

| Extinction Coefficient | k | Varies with wavelength | Low in the transparency window, increases near the band edge |

| Photo-induced Effects | - | Photodarkening / Photobleaching | Changes in refractive index and band gap upon illumination[4][5] |

Experimental Protocol: Characterization by UV-Vis-NIR Spectroscopy

Objective: To determine the refractive index (n), extinction coefficient (k), and optical band gap (E_g) of amorphous As₂S₃ thin films.

Methodology:

-

Sample Preparation: High-quality thin films of a-As₂S₃ are deposited onto a transparent substrate, such as a glass slide. Common deposition techniques include thermal evaporation in a vacuum (e.g., 5x10⁻⁶ Torr) from As₂S₃ powder or pulsed laser deposition (PLD).[1][4][6] Film thickness typically ranges from 0.4 to 0.8 µm.[4]

-

Spectroscopic Measurement: The optical transmission and reflection spectra of the film are recorded over a wide wavelength range (e.g., 300 nm to 2600 nm) using a dual-beam spectrophotometer.

-

Data Analysis:

-

Refractive Index (n) and Extinction Coefficient (k): These parameters are calculated from the interference fringes present in the transmission spectrum in the region of transparency.[4] Various computational methods, such as the Swanepoel method, can be employed for this analysis.

-

Absorption Coefficient (α): The absorption coefficient is calculated from the transmission and reflection data, taking into account the film thickness.

-

Optical Band Gap (E_g): For amorphous semiconductors, the optical band gap is determined using the Tauc relation. A graph of (αhν)¹ᐟ² versus photon energy (hν) is plotted. The linear portion of this plot is extrapolated to the energy axis, and the intercept yields the value of the optical band gap.[4]

-

Thermal Properties

The thermal behavior of a-As₂S₃ is critical for its processing and operational stability. The glass transition temperature (T_g) is a defining characteristic of its amorphous state, marking the transition from a rigid solid to a supercooled liquid.

Table 2: Summary of Thermal Properties of Amorphous As₂S₃

| Property | Symbol | Typical Value | Conditions / Notes |

| Glass Transition Temperature | T_g | ~170 - 200 °C[7][8] | Value can vary with heating rate and sample preparation |

| Crystallization Temperature | T_x | ~270 °C[8] | Onset of crystallization from the amorphous state upon heating |

| Thermal Conductivity | κ | 0.14 - 0.27 W·m⁻¹·K⁻¹ | At room temperature[9] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature (T_g) and crystallization temperature (T_x) of amorphous As₂S₃.

Methodology:

-

Sample Preparation: A small quantity of the bulk glass (typically 5-10 mg) is hermetically sealed in an aluminum pan.[9] An empty pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC furnace. They are subjected to a controlled temperature program, typically a linear heating rate (e.g., 20 K/min), under an inert nitrogen atmosphere.[9][10]

-

Data Analysis: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[10][11] The resulting thermogram plots heat flow versus temperature. The glass transition (T_g) is identified as an endothermic shift in the baseline, while crystallization (T_x) is observed as a distinct exothermic peak.[8][12]

Mechanical Properties

The mechanical integrity of a-As₂S₃ is essential for its application in bulk optics and as thin-film coatings. Its density is slightly lower than its crystalline counterpart, and its hardness is suitable for many optical applications.

Table 3: Summary of Mechanical Properties of Amorphous As₂S₃

| Property | Symbol | Typical Value | Conditions / Notes |

| Density | ρ | ~3.095 - 3.193 g/cm³[13][14] | Amorphous phase is slightly less dense than the crystalline phase (orpiment) |

| Hardness | H | ~1.1 - 1.5 GPa | Measured by nanoindentation; can increase with gamma-irradiation[15] |

| Elastic (Young's) Modulus | E | ~16 GPa | Measured by nanoindentation |

Experimental Protocol: Nanoindentation

Objective: To determine the surface hardness (H) and elastic modulus (E) of amorphous As₂S₃.

Methodology:

-

Sample Preparation: The sample (either bulk or thin film) must have a smooth, polished surface to ensure accurate measurements.

-

Measurement: A nanoindenter instrument equipped with a sharp diamond tip (e.g., a three-sided pyramidal Berkovich tip) is used. The tip is pressed into the material's surface with a precisely controlled load, while the displacement of the indenter into the surface is continuously monitored. This creates a load-displacement curve for both the loading and unloading phases.

-

Data Analysis: The hardness is calculated as the maximum applied load divided by the projected contact area at that load. The elastic modulus is derived from the slope of the initial portion of the unloading curve, which represents the elastic recovery of the material.[16]

Electrical Properties

Amorphous As₂S₃ is a semiconductor with a wide band gap, resulting in low electrical conductivity at room temperature. Its conduction mechanism is typically described by thermally activated processes over localized states within the band gap.

Table 4: Summary of Electrical Properties of Amorphous As₂S₃

| Property | Symbol | Typical Value | Conditions / Notes |

| DC Electrical Conductivity | σ_dc | ~10⁻¹⁵ - 10⁻¹⁷ Ω⁻¹·cm⁻¹ | At room temperature; highly insulating |

| Activation Energy | E_a | ~0.9 - 1.1 eV | For DC conductivity, indicating a thermally activated process |

| Dielectric Constant | ε' | ~7 - 8 | At frequencies around 1 MHz |

Experimental Protocol: Impedance Spectroscopy

Objective: To characterize the electrical conductivity and dielectric properties of amorphous As₂S₃ as a function of frequency and temperature.

Methodology:

-

Sample Preparation: A thin, polished disc of the material is prepared. To facilitate measurement, metallic electrodes (e.g., evaporated gold) are deposited on both parallel faces of the disc, forming a capacitor-like structure.[17]

-

Measurement: The sample is placed in a temperature-controlled sample holder. A small-amplitude AC voltage is applied across the electrodes over a wide frequency range (e.g., 1 Hz to 10 MHz).[18] The resulting AC current and its phase angle relative to the voltage are measured by an impedance analyzer. This process is repeated at various temperatures.

-

Data Analysis: The complex impedance data is often visualized using a Nyquist plot (Z'' vs. Z'). The bulk resistance of the material can be extracted from the intercept of the resulting semicircle with the real axis, which is then used to calculate the DC conductivity. The frequency-dependent AC conductivity and dielectric parameters (dielectric constant and dielectric loss) are calculated from the complex impedance spectra.[18][19][20]

Visualizations

The following diagrams illustrate key relationships and workflows pertinent to the study of amorphous As₂S₃.

Caption: Experimental workflow for the characterization of amorphous As₂S₃.

Caption: Relationship between amorphous structure and key physical properties.

Caption: Logical pathway of the photodarkening effect in amorphous As₂S₃.

References

- 1. mdpi.com [mdpi.com]

- 2. worldscientific.com [worldscientific.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Effect of UV exposure on optical properties of amorphous As2S3 thin films [opg.optica.org]

- 5. chalcogen.ro [chalcogen.ro]

- 6. repository.utm.md [repository.utm.md]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. non-crystal.nimte.ac.cn [non-crystal.nimte.ac.cn]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. researchgate.net [researchgate.net]

- 13. Amorphous As<sub>2</sub>S<sub>3</sub> Doped with Transition Metals: An <i>Ab Initio</i> Study of Electronic Structure and Magnetic Properties - ProQuest [proquest.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Electrochemical Impedance Spectroscopy and AC Voltammetry [neware.net]

Synthesis of Colloidal Arsenic Trisulfide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biomedical applications of colloidal arsenic trisulfide (As₂S₃) nanoparticles. Arsenic trisulfide, a semiconductor material, has garnered significant interest in the field of nanomedicine, particularly for its potential as a therapeutic agent in cancer treatment. This document outlines various synthesis methodologies, presents key quantitative data for comparative analysis, and details the molecular pathways implicated in its therapeutic effects.

Synthesis Methodologies

The fabrication of colloidal arsenic trisulfide nanoparticles can be achieved through several methods, each offering distinct advantages in controlling particle size, morphology, and surface properties. The primary approaches include chemical precipitation, solvothermal synthesis, and microwave-assisted synthesis.

Chemical Precipitation

Chemical precipitation is a straightforward method for synthesizing As₂S₃ nanoparticles at room temperature. This technique involves the reaction of an arsenic precursor with a sulfur source in a solvent, leading to the formation of insoluble As₂S₃ nanoparticles.

Experimental Protocol:

A typical procedure for preparing an arsenious sulfide (B99878) sol involves the following steps:

-

Preparation of Arsenic Oxide Solution: Dissolve 0.2 g of solid arsenic oxide (As₂O₃) in 100 mL of distilled water and boil the solution for approximately 10 minutes to ensure complete dissolution.[1][2]

-

Filtration: Filter the hot solution through a fluted filter paper to remove any undissolved particles.[1][2]

-

Hydrogen Sulfide Gas Introduction: Pass a slow stream of hydrogen sulfide (H₂S) gas through the cooled arsenious oxide solution. The solution will turn a vibrant yellow, indicating the formation of arsenic trisulfide (As₂S₃) sol.[1][2]

-

Purification: Gently boil the resulting sol to expel any excess dissolved H₂S gas.[1][2]

-

Final Filtration: Filter the bright yellow sol through a dry fluted filter paper to obtain the final colloidal solution.[2]

It is important to note that while this method is effective for creating a colloidal sol, achieving monodisperse nanoparticles with controlled size requires further optimization of parameters such as precursor concentration, pH, and the use of stabilizing agents.

A single-step method to produce silver sulfide (Ag₂S) nanocrystals within an arsenic trisulfide solution has also been reported. This involves dissolving As₂S₃ and silver chloride (AgCl) in n-propylamine and mixing the solutions, resulting in the formation of Ag₂S nanocrystals in an As₂S₃ matrix.[3]

Synthesis Workflow: Chemical Precipitation

Solvothermal Synthesis

Solvothermal synthesis is a versatile method for producing crystalline nanoparticles with controlled size and morphology. The process involves a chemical reaction in a solvent at temperatures above its boiling point in a sealed vessel, leading to elevated pressure.

General Experimental Protocol:

-

Precursor Solution: Dissolving an arsenic source (e.g., arsenic trioxide, arsenic chloride) and a sulfur source (e.g., thioacetamide, sodium thiosulfate) in a suitable solvent (e.g., ethylene (B1197577) glycol, ethanol).

-

Autoclave Reaction: Transferring the solution to a Teflon-lined stainless-steel autoclave and heating it to a specific temperature (typically 100-200 °C) for a defined period.

-

Cooling and Collection: Allowing the autoclave to cool to room temperature, followed by centrifugation to collect the nanoparticle precipitate.

-

Washing: Washing the nanoparticles with solvents like ethanol (B145695) and deionized water to remove unreacted precursors and byproducts.

-

Drying: Drying the final product, often under vacuum.

The size and morphology of the resulting nanoparticles can be tuned by adjusting parameters such as reaction temperature, time, precursor concentration, and the type of solvent used.

Synthesis Workflow: Solvothermal Method

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and energy-efficient route to produce nanoparticles with uniform size distribution. The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times compared to conventional heating methods.

General Experimental Protocol:

A representative microwave-assisted synthesis for metal sulfide nanoparticles, which can be adapted for As₂S₃, is as follows:

-

Precursor Dispersion: Disperse an arsenic precursor complex and a sulfur source in a suitable solvent, such as ethylene glycol, in a microwave-safe vessel.[4][5]

-

Sonication: Sonicate the mixture to ensure uniform dispersion of the precursors.[4][5]

-

Microwave Irradiation: Subject the vessel to microwave irradiation at a specific power and for a short duration (e.g., 800 W for 5 minutes).[4][5]

-

Cooling and Collection: Allow the solution to cool to room temperature, after which the nanoparticles can be collected by centrifugation.

-

Washing and Drying: Wash the product with appropriate solvents and dry it to obtain the final nanoparticle powder.

This method's key advantages include speed, energy efficiency, and the potential for high-throughput synthesis.

Synthesis Workflow: Microwave-Assisted Method

Characterization of Arsenic Trisulfide Nanoparticles

The physicochemical properties of As₂S₃ nanoparticles are critical for their performance in biomedical applications. Key characterization parameters include particle size, size distribution, zeta potential, and morphology.

| Synthesis Method | Average Particle Size (nm) | Zeta Potential (mV) | Morphology | Reference |

| Milling | 137 - 153 | Not Specified | Crystalline nanoparticles | [6] |

| Chemical Precipitation | ~100 | Not Specified | Amorphous, spherical | [6] |

| Single-step (Ag₂S in As₂S₃) | 8 (DLS), 12 (HRTEM) | Not Specified | Spherical | [3] |

Note: Data for solvothermal and microwave-assisted synthesis of pure As₂S₃ nanoparticles were not available in the provided search results.

Biomedical Applications: Cancer Therapy

Colloidal arsenic trisulfide nanoparticles have shown significant promise as anticancer agents. Their therapeutic efficacy is attributed to the induction of apoptosis in cancer cells through various signaling pathways.

Cytotoxicity

The cytotoxic effects of arsenic sulfide nanoparticles have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric of potency.

| Cell Line | Nanoparticle Type | IC₅₀ Value | Reference |

| H460 (Human Lung Cancer) | As₄S₄ (137 nm) | 0.031 µg/mL | [7] |

| H460 (Human Lung Cancer) | As₄S₄ (153 nm) | 0.066 µg/mL | [7] |

| U266 (Human Multiple Myeloma) | Milled As₄S₄ | Dependent on surface area | [6] |

| OPM1 (Human Multiple Myeloma) | Milled As₄S₄ | Dependent on surface area | [6] |

Drug Loading and Release

Arsenic trisulfide nanoparticles can also serve as carriers for other chemotherapeutic drugs, such as doxorubicin (B1662922). The efficiency of drug loading and release is crucial for their application in drug delivery systems. While specific quantitative data for drug loading in As₂S₃ nanoparticles is limited in the provided results, the general principle involves encapsulating or conjugating drug molecules to the nanoparticles. The release of the drug can be triggered by the acidic tumor microenvironment.

| Drug | Nanoparticle System | Drug Loading Capacity/Efficiency | Release Conditions | Reference |

| Doxorubicin | Trisulfide bond-mediated dimeric prodrug nanoassemblies | 67.24% (w/w) | Glutathione-sensitive | [3] |

| Doxorubicin | Iron Oxide Nanocomposites | Up to 870 µg/mg (90% efficiency) | pH-dependent | [8] |

Note: This table provides examples of doxorubicin loading in other nanoparticle systems to illustrate the concept, as specific data for As₂S₃ was not found.

Mechanism of Action: Apoptotic Signaling Pathways

Arsenic compounds, including As₂S₃ nanoparticles, induce apoptosis in cancer cells primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic and extrinsic apoptotic pathways.

Key Signaling Events:

-

ROS Generation: Arsenic compounds lead to an increase in intracellular ROS levels.

-

Mitochondrial Pathway (Intrinsic): ROS can cause a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c. This activates caspase-9, which in turn activates the executioner caspase-3. The balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is also shifted towards apoptosis.

-

Death Receptor Pathway (Extrinsic): Arsenic compounds can stimulate the Fas/FasL system, leading to the activation of caspase-8, which can also activate caspase-3.

-

MAPK and Akt Pathways: The mitogen-activated protein kinase (MAPK) pathways (including JNK, ERK, and p38) are activated by arsenic compounds and play a role in inducing apoptosis. Conversely, the pro-survival Akt pathway is often inhibited.

Apoptotic Signaling Pathway Induced by Arsenic Trisulfide Nanoparticles

References

- 1. Arsenious Sulphide: Properties, Preparation & Uses Explained [vedantu.com]

- 2. Class 12 Chemistry To Prepare Colloidal Solution Of Arsenious Sulphide Experiment [vedantu.com]

- 3. OPG [opg.optica.org]

- 4. Microwave-Assisted Synthesis of Bi2S3 and Sb2S3 Nanoparticles and Their Photoelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. saimm.co.za [saimm.co.za]

An In-depth Technical Guide to the Natural Occurrence and Mineral Forms of Arsenic Trisulfide (As₂S₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic trisulfide (As₂S₃) is an inorganic compound that occurs naturally and has been synthesized for various applications, ranging from historical pigments to modern technological materials. This guide provides a comprehensive overview of the natural occurrence of As₂S₃, its primary mineral forms, and detailed experimental protocols for their characterization. A thorough understanding of these aspects is crucial for researchers in geology, materials science, and pharmacology, particularly in the context of drug development where purity and structural integrity are paramount.

Natural Occurrence and Geological Environment

Arsenic trisulfide is predominantly found in nature as the mineral orpiment . It is commonly located in low-temperature hydrothermal veins, volcanic fumaroles, and hot spring deposits.[1][2] These environments are characterized by the circulation of heated, mineral-rich fluids that deposit various sulfide (B99878) minerals as they cool and react with the surrounding rock. Orpiment is frequently found in association with another arsenic sulfide mineral, realgar (As₄S₄), as well as other minerals such as stibnite, calcite, barite, and gypsum.[1][2] In some instances, orpiment can also form as an alteration product of other arsenic-bearing minerals, particularly realgar.[2]

Primary Mineral Forms of As₂S₃

The most significant natural mineral form of arsenic trisulfide is orpiment. While realgar is not a polymorph of As₂S₃ (having a different chemical formula, As₄S₄), it is intimately associated with orpiment in its natural occurrences and is therefore included in this guide for a comprehensive understanding.

Orpiment (As₂S₃)

Orpiment is a vibrant lemon-yellow to golden-yellow mineral, a characteristic that led to its historical use as a pigment.[3] It possesses a monoclinic crystal system and is known for its perfect cleavage in one direction, resulting in a foliated or micaceous appearance.[2][3]

Realgar (As₄S₄)

Often found alongside orpiment, realgar is a striking orange-red mineral.[4] It also has a monoclinic crystal system.[4] Realgar is notable for its photosensitivity; upon prolonged exposure to light, it can alter to pararealgar, a yellow powder, or even transform into orpiment.[4]

Quantitative Mineralogical Data

The physical and crystallographic properties of orpiment and realgar are summarized in the table below for easy comparison.

| Property | Orpiment | Realgar |

| Chemical Formula | As₂S₃ | As₄S₄ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| Color | Lemon-yellow to golden-yellow, orange | Orange-red |

| Lustre | Resinous, pearly on cleavage surfaces | Resinous to greasy |

| Hardness (Mohs) | 1.5 - 2 | 1.5 - 2 |

| Specific Gravity | 3.49 | 3.56 |

| Cleavage | Perfect on {010} | Good on {010} |

| Refractive Indices | nα = 2.40, nβ = 2.81, nγ = 3.02 | nα = 2.538, nβ = 2.684, nγ = 2.704 |

Experimental Protocols for Mineral Characterization

Accurate identification and characterization of As₂S₃ mineral forms are essential for research and development. The following are detailed methodologies for key analytical techniques.

Powder X-ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the crystal structure of the mineral sample.

Methodology:

-

Sample Preparation:

-

A small, representative portion of the mineral sample is finely ground to a homogenous powder (particle size <10 µm) using an agate mortar and pestle.[5][6] This ensures a random orientation of the crystallites.

-

The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface that is flush with the holder's rim to prevent displacement errors.[6]

-

-

Instrument Parameters (Typical):

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Type: Continuous scan

-

Scan Range (2θ): 5° to 70°[7]

-

Step Size: 0.02°

-

Time per Step/Scan Speed: 1-2 seconds

-

-

Data Acquisition:

-

The sample holder is placed into the diffractometer.

-

The data collection is initiated using the instrument control software with the specified parameters. The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.[5]

-

-

Data Analysis:

-

The resulting diffraction pattern (diffractogram) is processed to identify the peak positions (2θ values) and their corresponding intensities.

-

The experimental pattern is compared with standard diffraction patterns from a database, such as the International Centre for Diffraction Data (ICDD), to identify the mineral phases present.[5]

-

For detailed structural analysis, Rietveld refinement can be performed on the diffraction data.[8]

-

Raman Spectroscopy

Objective: To obtain a vibrational fingerprint of the mineral for identification and to study its molecular structure.

Methodology:

-

Sample Preparation:

-

A small, solid fragment of the mineral or a small amount of the powdered sample is placed on a clean microscope slide.[4] No further preparation is typically required, highlighting the non-destructive nature of this technique.

-

-

Instrument Parameters (Typical):

-

Laser Power: Kept low (e.g., 0.1 - 5 mW) at the sample to avoid thermal degradation, especially for photosensitive minerals like realgar.[1][10]

-

Objective Lens: 50x or 100x magnification for high spatial resolution.[4]

-

Spectral Range: 100 - 4000 cm⁻¹[4]

-

Acquisition Time: 10-60 seconds with multiple accumulations to improve the signal-to-noise ratio.[11]

-

Data Acquisition:

-

The laser is focused on the sample surface.

-

The Raman spectrum is collected. The scattered light is passed through a spectrometer and detected by a CCD camera.[8]

-

-

Data Analysis:

-

The resulting spectrum, which plots intensity versus Raman shift (in cm⁻¹), is analyzed.

-

The characteristic peaks in the spectrum are compared with reference spectra of known minerals for identification.[9] For orpiment, major Raman bands are observed around 382, 355, 310, and 202 cm⁻¹. For realgar, prominent peaks are found at 374, 353, 219, and 181 cm⁻¹.[4]

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Objective: To visualize the surface morphology and determine the elemental composition of the mineral sample.

Methodology:

-

Sample Preparation:

-

For imaging of intact crystals, a small fragment can be mounted on an aluminum stub using conductive carbon tape.

-

For detailed microanalysis of mineral grains and their relationships, the sample is embedded in an epoxy resin, and the surface is ground and polished to a smooth, flat finish (down to 1 µm or finer).[12]

-

The prepared sample is then coated with a thin layer of conductive material, typically carbon, to prevent charging under the electron beam.[13][14]

-

-

Instrument Parameters (Typical):

-

Accelerating Voltage: 15-20 kV

-

Working Distance: 10-15 mm

-

Detection Modes: Secondary Electron (SE) for topography and Backscattered Electron (BSE) for compositional contrast (minerals with higher average atomic number appear brighter).[15]

-

-

Data Acquisition:

-

The sample is introduced into the high-vacuum chamber of the SEM.

-

The electron beam is scanned across the sample surface to generate images.

-

For elemental analysis, the electron beam is focused on a specific point or area of interest, and the emitted characteristic X-rays are collected by the EDX detector. This generates a spectrum where peaks correspond to specific elements.[13]

-

-

Data Analysis:

-

SEM images are analyzed to understand the morphology, crystal habits, and textural relationships of the minerals.

-

The EDX spectra are processed to identify the elements present and to quantify their relative abundances, confirming the chemical composition of the minerals (e.g., the presence of arsenic and sulfur in the expected ratios for As₂S₃ or As₄S₄).[15]

-

Visualizations

The following diagrams illustrate the relationships between arsenic trisulfide and its mineral forms, and a typical workflow for their characterization.

Caption: Relationship between As₂S₃ and its primary mineral form, orpiment, and the commonly associated mineral, realgar.

References

- 1. mdpi.com [mdpi.com]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. mindat.org [mindat.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. worldagroforestry.org [worldagroforestry.org]

- 6. mcgill.ca [mcgill.ca]

- 7. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 8. Cross-correlated experimental and theoretical characterisation of orpiment As 2 S 3 , a potential material for new advanced technological applications ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00525F [pubs.rsc.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. journalssystem.com [journalssystem.com]

- 11. To Acquire or Not to Acquire: Evaluating Compressive Sensing for Raman Spectroscopy in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparing geological samples for SEM analysis - University of Plymouth [plymouth.ac.uk]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. nanoimages.com [nanoimages.com]

A Technical Guide to the Historical Context of Orpiment (As₂S₃) as a Pigment

Abstract: This technical guide provides a comprehensive overview of the historical significance, physicochemical properties, and analytical identification of orpiment (arsenic trisulfide, As₂S₃), a vibrant yellow pigment used for millennia. Esteemed for its brilliant, golden hue, orpiment was a prized colorant in various cultures, from ancient Egypt to Renaissance Europe and Asia.[1][2] However, its use was fraught with challenges, including high toxicity, chemical instability, and incompatibility with other common pigments.[3][4] This document details its historical applications, the reasons for its eventual decline, and the modern analytical techniques used by researchers to identify it in cultural heritage artifacts. Quantitative data are presented in tabular format, and key processes are visualized through diagrams to provide a thorough resource for scientists, researchers, and conservation professionals.

Historical Overview

The name "orpiment" derives from the Latin auripigmentum, meaning "gold pigment," a testament to its striking color which was often used as an imitation of gold in manuscripts.[3][4][5] Its use spans vast geographical regions and historical epochs.

1.1 Ancient Civilizations Orpiment's history as a pigment dates back thousands of years.[1] It was identified on ancient Egyptian objects and paintings from as early as the New Kingdom period (16th-11th centuries BCE), where it was used not only for decoration but also in cosmetics.[1][6] The pigment has also been found in ancient Mesopotamian and Assyrian artifacts, Persian manuscripts, and on Central Asian wall paintings.[1][3] In China, orpiment was used to color lacquerware and was also employed in traditional medicine.[3][7] The Romans were aware of its poisonous nature and reportedly used slaves and criminals for its mining, a task that was often a death sentence.[4]

1.2 Medieval and Renaissance Europe During the medieval period, orpiment was a popular, if hazardous, choice for illuminating manuscripts.[1][8] Treatises from the era, such as the Mappae Clavicula, describe its use in painting and warn of its reactivity.[6][9] Its brilliant, opaque yellow made it highly valued for creating highlights and decorative details.[1] Orpiment became a standard pigment on the palettes of Venetian painters in the 16th century, and was used by renowned Renaissance artists including Jan van Eyck, Raphael, and Tintoretto.[1][2][3] It was often combined with indigo (B80030) to produce a rich green color, a notable example being its use in The Wilton Diptych (c. 1395-9).[2]

1.3 Decline in Use The use of orpiment persisted into the 19th century, but its prevalence significantly declined for two primary reasons.[1] Firstly, its extreme toxicity, due to its arsenic content, became a major concern.[2][3] Secondly, orpiment is chemically unstable and incompatible with many other common pigments of the time, particularly those based on lead and copper like lead white, verdigris, and azurite, which it would turn black upon reaction.[3][4][8] With the advent of more stable, less toxic, and chemically inert alternatives in the 19th century, such as cadmium yellows and chromium yellows, orpiment fell out of common use by artists.[3][4]

Physicochemical Properties

Orpiment is a monoclinic arsenic sulfide (B99878) mineral.[3][10] Both natural mineral forms and a synthetic version, known as "King's Yellow," were used historically.[1][8] The synthetic variety, available from the 18th century, was often purer but could contain residues of arsenic trioxide, making it even more toxic.[2][8]

| Property | Value | References |

| Chemical Formula | As₂S₃ | [1][7][8] |

| CI Name | Pigment Yellow 39 | [8] |

| Color | Lemon yellow to golden-yellow | [3][8] |

| Crystal System | Monoclinic | [3][10] |

| Mohs Hardness | 1.5 - 2.0 | [3][8][10] |

| Specific Gravity | 3.49 | [3][10] |

| Density | 3.43 g/mL | [8] |

| Melting Point | 300 - 325 °C | [3][8] |

| Boiling Point | 707 °C | [8] |

| Refractive Indices | nα = 2.40, nβ = 2.81, nγ = 3.02 | [3][8] |

| Particle Properties | Natural: 4-70 microns, often elongated or fibrous. Synthetic: Finer particles. | [8] |

Chemical Instability and Degradation

A significant drawback of orpiment is its light sensitivity.[8] Upon prolonged exposure to light, it undergoes a chemical transformation, degrading into a friable white powder of arsenic trioxide (As₂O₃).[3] This process leads to a visible fading and crumbling of the paint layer.

Furthermore, the degradation products, primarily arsenic oxides, are water-soluble.[3][11] This high solubility allows them to migrate from the original paint layer into adjacent layers, including the ground and varnish.[3][11] This migration can cause widespread chemical changes and physical damage throughout a multi-layered paint system, posing a significant challenge for the conservation of artworks containing this pigment.[3][11]

Analytical Methods for Identification

The identification of orpiment in historical artifacts requires specialized analytical techniques. As it is often found in microscopic quantities and mixed with binding media and other pigments, non-destructive or micro-destructive methods are preferred.

4.1 Experimental Protocol: Raman Microspectroscopy Raman spectroscopy is a powerful non-destructive technique for identifying orpiment. It analyzes the vibrational modes of a molecule, providing a unique spectral fingerprint.

-

Sample Preparation: For analysis of a paint cross-section, the sample is embedded in a resin block and polished to reveal the paint layers. For in-situ analysis, the instrument probe is focused directly on the yellow-pigmented area of the artifact.

-

Instrumentation: A Raman microscope equipped with a laser source (e.g., 532 nm or 785 nm) is used. A low laser power (typically <1 mW) is critical to avoid photo-degradation of the light-sensitive pigment.[11]

-

Data Acquisition: The laser is focused on a target pigment particle. Spectra are collected over a specific wavenumber range (e.g., 100-450 cm⁻¹).

-

Spectral Analysis: The resulting spectrum is compared to a reference spectrum of orpiment. Orpiment exhibits a characteristic and strong set of Raman bands, with major peaks typically appearing around 153, 203, 310, and 355 cm⁻¹.[12] The presence of these peaks confirms the pigment's identity.

4.2 Experimental Protocol: Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) SEM-EDS provides morphological and elemental information about the pigment particles.

-

Sample Preparation: A microscopic sample of the pigment or a paint cross-section is mounted on an aluminum stub using a carbon adhesive tab. The sample is typically carbon-coated to ensure electrical conductivity and prevent charging under the electron beam.

-

Instrumentation: A scanning electron microscope equipped with an energy-dispersive X-ray spectrometer is used.

-

Imaging (SEM): The sample is imaged using the secondary electron (SE) or backscattered electron (BSE) detector. BSE imaging is particularly useful as it provides contrast based on atomic number, helping to distinguish heavier elements. Orpiment particles often appear as bright, angular, or flaky structures.[8]

-

Elemental Analysis (EDS): The electron beam is focused on a pigment particle of interest, and the emitted X-rays are collected. The EDS spectrum for orpiment will show strong characteristic peaks for arsenic (As) and sulfur (S), confirming its elemental composition.[12]

Conclusion

Orpiment holds a significant place in the history of art materials as one of the few brilliant and opaque yellow pigments available to artists for centuries.[3] Its rich history is intertwined with its dangerous toxicity and challenging chemical properties.[2] Understanding the historical context, material characteristics, and degradation pathways of orpiment is crucial for the accurate interpretation and conservation of cultural heritage. The application of modern analytical protocols allows researchers to definitively identify this fugitive pigment, providing invaluable insights into historical artistic practices and informing strategies for the long-term preservation of invaluable artifacts.

References

- 1. Orpiment – Architectural Conservation Laboratory [acl.design.upenn.edu]

- 2. eclecticlight.co [eclecticlight.co]

- 3. Orpiment - Wikipedia [en.wikipedia.org]

- 4. langridgecolours.com [langridgecolours.com]

- 5. colibripigments.com [colibripigments.com]

- 6. naturalpigments.com [naturalpigments.com]

- 7. geologyscience.com [geologyscience.com]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. Two Pathways for the Degradation of Orpiment Pigment (As2S3) Found in Paintings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Realgar and Orpiment - Arsenic Sulfide Minerals [geology.com]

- 11. pure.uva.nl [pure.uva.nl]

- 12. researchgate.net [researchgate.net]

solubility of arsenic (III) sulfide in different solvents

An In-depth Technical Guide to the Solubility of Arsenic (III) Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of arsenic (III) sulfide (As₂S₃). The document details its solubility in various solvents, presents quantitative data, outlines experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Executive Summary

This compound, commonly known as orpiment in its mineral form, is an inorganic compound with the formula As₂S₃. Its solubility is a critical parameter in diverse fields, including geochemistry, environmental science, materials science, and pharmacology. While famously insoluble in water and non-oxidizing acids, As₂S₃ exhibits significant solubility in alkaline and sulfide-containing solutions due to the formation of complex ions. The solubility is also highly dependent on the allotropic form, with amorphous As₂S₃ being orders of magnitude more soluble than its crystalline counterpart.[1] This guide synthesizes available data to provide a detailed understanding of these properties.

Quantitative Solubility Data

The solubility of this compound is not a simple constant but varies significantly with the solvent, pH, temperature, and the physical form of the solid. The data below is collated from various experimental studies.

Table 1: Solubility of this compound in Aqueous Media

| Solvent/Condition | Form | Temperature | Solubility | Citation(s) |

| Pure Water | Crystalline | 18 °C | 0.5 mg/L (0.00005 g/100g ) | |

| Aqueous Solution (pH 2-5) | Crystalline (Orpiment) | Not Specified | 1.93 mg/L | [1] |

| Aqueous Solution (pH < 6.5) | Amorphous | Not Specified | 43.5 mg/L (minimum) | [1] |

Table 2: Solubility Product Constant (Ksp) of this compound

The solubility product provides a measure of a solid's dissolution in an aqueous solution. Discrepancies in reported values may stem from differences in experimental conditions or the use of crystalline versus amorphous forms.

| Ksp Value | pKsp | Temperature | Notes | Citation(s) |

| ~1 x 10⁻²⁸ | 28.4 | 18 °C | Calculated from pKsp. | |

| 2.90 x 10⁻⁷² | 71.54 | Not Specified | Value from a theoretical problem; seems anomalously low. | [2] |

Table 3: Qualitative Solubility in Various Solvents

| Solvent Class | Specific Solvent(s) | Solubility | Mechanism / Resulting Species | Citation(s) |

| Acids (Non-oxidizing) | Hydrochloric Acid (HCl) | Very low; slowly soluble in hot HCl | Limited dissolution. Can be precipitated in 6M HCl. | [3][4] |

| Acids (Oxidizing) | Nitric Acid (HNO₃) | Soluble (with decomposition) | Oxidation of As(III) to As(V) (arsenic acid) and S(II) to S(VI) (sulfuric acid). | [4] |

| Alkaline Solutions | Sodium Hydroxide (B78521) (NaOH) | Soluble | Forms a mixture of arsenite (AsO₃³⁻) and thioarsenite (AsS₃³⁻) ions. | [4][5] |

| Sulfide Solutions | Sodium Hydrosulfide (B80085) (NaSH), Ammonium (B1175870) Sulfide ((NH₄)₂S) | Soluble | Forms soluble pyramidal trithioarsenite anion (AsS₃³⁻). | [4] |

| Polysulfide Solutions | Ammonium Polysulfide ((NH₄)₂Sₓ) | Soluble | Forms soluble ammonium thioarsenate ((NH₄)₃AsS₄). | [6][7][8] |

| Other Inorganics | Liquid Ammonia | Soluble | - | [4] |

| Organic Solvents | Ethanol | Soluble | - | |

| Benzene, Carbon Disulfide | Insoluble | - |

Dissolution Chemistry and Mechanisms

The solubility behavior of As₂S₃ is governed by its chemical reactivity with the solvent.

-

In Water and Non-Oxidizing Acids : As₂S₃ is a covalently bonded solid with very low polarity, leading to its extremely low solubility in water.[5] Its insolubility in non-oxidizing acids like HCl is a hallmark property used in traditional qualitative analysis schemes.[4]

-

In Alkaline Media (e.g., NaOH) : Dissolution in strong bases occurs via a nucleophilic attack by hydroxide ions on the arsenic centers. This breaks down the polymeric As₂S₃ structure, leading to the formation of soluble arsenite (AsO₃³⁻) and thioarsenite (AsS₃³⁻) species.[4][5] The overall reaction can be represented as: As₂S₃ + 6OH⁻ → AsO₃³⁻ + AsS₃³⁻ + 3H₂O

-

In Sulfide Solutions (e.g., Na₂S, (NH₄)₂S) : Sulfide and hydrosulfide ions are highly effective at dissolving As₂S₃. They react to form soluble thioarsenite complexes, primarily the trithioarsenite ion (AsS₃³⁻).[4] With polysulfides, further reaction leads to the formation of thioarsenates, such as AsS₄³⁻.[6][7] The dissolution in sodium hydrosulfide can be shown as: As₂S₃ + 3S²⁻ → 2AsS₃³⁻

Below is a diagram illustrating these logical solubility relationships.

References

- 1. researchgate.net [researchgate.net]

- 2. Arsenic trisulfide (As2S3) occurs naturally as the orange-yellow ... | Study Prep in Pearson+ [pearson.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Arsenic trisulfide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. As₂S₃ is soluble in (NH₄)₂S₂ (yellow ammonium sulphide) due to the fo - askIITians [askiitians.com]

- 7. `As_(2)S_(3)` is soluble in`(NH_(4))_(2)S_(2)` (yellow ammonium sulphide) due to the formation of (a) _____. [allen.in]

- 8. As2S3 is soluble in NH42S2 yellow ammonium sulphide class 11 chemistry CBSE [vedantu.com]

Unraveling the Behavior of Arsenic Sulfide Under Extreme Pressures: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the phase transitions of arsenic sulfide (B99878) (As₂S₃) under high-pressure conditions, synthesizing key findings from recent scientific literature. Aimed at researchers, scientists, and professionals in drug development, this document details the structural transformations in both crystalline (orpiment) and amorphous forms of As₂S₃, presenting quantitative data, in-depth experimental protocols, and visual representations of the observed phenomena.

Introduction

Arsenic sulfide, a material known for its semiconducting and photo-induced properties, exhibits complex and fascinating behavior when subjected to high pressures. Understanding these pressure-induced phase transitions is crucial for the development of new materials with tailored electronic and optical properties. This guide explores the transitions from a layered, two-dimensional structure to a more three-dimensional network, and the eventual metallization of the material under extreme compression.

Phase Transitions of Crystalline Arsenic Sulfide (Orpiment)

Crystalline As₂S₃, known as orpiment, possesses a monoclinic structure (space group P2₁/c) at ambient pressure.[1] High-pressure studies utilizing X-ray diffraction (XRD) and Raman spectroscopy have revealed that while orpiment does not undergo a first-order phase transition to a different crystal system up to at least 25 GPa, it experiences a significant isostructural phase transition.[2][3] This transition, occurring above 20 GPa, is characterized by a shift from covalent to "metavalent" bonding, a state intermediate between covalent and metallic bonding.[2] This change is driven by a progressive increase in the coordination number of arsenic from three to over five, as the interlayer distances are significantly reduced.[2][3]

This structural evolution is accompanied by a continuous narrowing of the electronic and optical bandgap, an increase in the dielectric tensor components and Born effective charges, and a notable softening of several high-frequency optical modes.[2] The monoclinic structure of orpiment has been shown to be stable up to 48 GPa, with pressure-induced metallization occurring above 40 GPa.[4] The changes in the material's properties are reported to be reversible with hysteresis upon decompression.[4]

Quantitative Data: Crystalline As₂S₃

| Property | Value | Pressure Range | Reference |

| Crystal System | Monoclinic (P2₁/c) | 0 - 48 GPa | [4] |

| Isostructural Transition | Onset above 20 GPa | > 20 GPa | [2][3] |

| Arsenic Coordination | Increases from 3 to >5 | > 20 GPa | [2] |

| Metallization Onset | Above 40 GPa | > 40 GPa | [4] |

Phase Transitions of Amorphous Arsenic Sulfide

Amorphous arsenic sulfide (a-As₂S₃), a glassy semiconductor, also undergoes a series of transformations under high pressure. These changes involve both the short- and medium-range order of its atomic structure.

A notable observation is a gradual elongation of the average As-S bond length, which takes place in the pressure range of 15–50 GPa.[5][6][7][8] This elongation, amounting to approximately 0.06 Å, is interpreted as a signature of an increase in the average As-S coordination number.[5][7] This structural change is accompanied by a progressive metallization of the glass, evidenced by a negative shift of the As K absorption edge position.[5] These transformations are found to be reversible upon the release of pressure.[5][6][8]

Furthermore, studies have indicated a pressure-driven chemical disorder in glassy As₂S₃.[9][10] After an initial elastic stage up to 1.3 GPa, where voids are reduced, a significant increase in homopolar As-As bonds is observed, reaching a saturation of about 30% above 8-9 GPa.[9][10] This chemical disorder leads to a remarkable structural relaxation and a significant reduction in the optical gap.[9][10]

Quantitative Data: Amorphous As₂S₃

| Property | Value | Pressure Range | Reference |

| As-S Bond Length Elongation | ~0.06 Å | 15 - 50 GPa | [5][7] |

| As K-edge Shift (Metallization) | ~ -0.4 eV | up to ~60 GPa | [5] |

| Onset of Chemical Disorder | Above 1.3 GPa | > 1.3 GPa | [9][10] |

| Saturation of As-As Bonds | ~30% | > 8-9 GPa | [9][10] |

Experimental Protocols

The investigation of arsenic sulfide under high pressure relies on sophisticated experimental techniques capable of probing material properties in situ within a diamond anvil cell (DAC).

High-Pressure X-ray Diffraction (XRD)

Methodology:

-

Sample Preparation: A fine powder of crystalline As₂S₃ (orpiment) is loaded into a sample chamber drilled in a metal gasket, which is pre-indented between two diamond anvils.

-

Pressure Medium: A pressure-transmitting medium, such as argon, is loaded into the sample chamber to ensure quasi-hydrostatic conditions.[4]

-

Pressure Calibration: The pressure is determined in situ using the ruby fluorescence method, where the wavelength shift of the R1 fluorescence line of a small ruby chip placed in the sample chamber is measured.[5]

-

Data Collection: Monochromatic synchrotron X-ray radiation (e.g., λ = 0.6199 Å) is used to obtain angle-dispersive XRD patterns at various pressures.[4]

-

Data Analysis: The collected diffraction patterns are analyzed using techniques such as Le Bail fits to determine the lattice parameters and confirm the stability of the crystal structure.[3]

High-Pressure Raman Spectroscopy

Methodology:

-

Sample Loading: A small single crystal or powdered sample of As₂S₃ is loaded into a DAC with a pressure-transmitting medium.

-

Excitation: A laser is focused on the sample through one of the diamond anvils to excite Raman scattering.

-

Signal Collection: The scattered light is collected in a backscattering geometry and analyzed with a spectrometer.

-

Data Analysis: The pressure evolution of the Raman-active modes provides information on changes in vibrational properties and can indicate phase transitions.

High-Pressure Extended X-ray Absorption Fine Structure (EXAFS)

Methodology:

-

Sample Preparation: A fine powder of amorphous As₂S₃ is loaded into a DAC. To ensure hydrostatic conditions up to about 10 GPa, a 4:1 mixture of methanol:ethanol can be used as a pressure-transmitting medium.[5]

-

Data Acquisition: Energy-dispersive EXAFS data are recorded at the As K-edge (11.867 keV) using synchrotron radiation. The x-ray beam is focused on the sample, and the absorption spectrum is measured.

-

Data Analysis: The EXAFS signal (χ(k)) is extracted from the raw absorption data. The data is then fitted using theoretical standards (e.g., calculated with FEFF) to determine the evolution of the As-S bond distance and coordination number as a function of pressure. Software packages like IFEFFIT are commonly used for this analysis.[5]

Visualizing the Processes

To better illustrate the complex relationships and workflows, the following diagrams are provided.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Orpiment under compression: metavalent bonding at high pressure - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. High pressure transition in amorphous As(2)S(3) studied by EXAFS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Pressure-Driven Chemical Disorder in Glassy As2S3 up to 14.7 GPa, Postdensification Effects, and Applications in Materials Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Atomic Tapestry: A Technical Guide to the Theoretical Modeling of As₂S₃ Glass Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical modeling of the atomic structure of arsenic trisulfide (As₂S₃) glass, a archetypal chalcogenide material with significant applications in optics and photonics. Understanding the intricate arrangement of atoms in its amorphous state is paramount for predicting and tailoring its properties for advanced applications, including the development of novel drug delivery systems and diagnostic tools. This document provides a comprehensive overview of prominent structural models, the experimental techniques used for their validation, and the key quantitative parameters that define the glass network.

Core Structural Models of As₂S₃ Glass

The amorphous nature of As₂S₃ glass means it lacks the long-range atomic order of its crystalline counterpart, orpiment. However, a well-defined short-range and medium-range order exists, which has been the subject of extensive theoretical and experimental investigation. The primary models describing this structure are the Covalent Random Network (CRN) model, molecular models, and the concept of nanoscale phase separation.

The Covalent Random Network (CRN) Model

The most widely accepted model for As₂S₃ glass is the Covalent Random Network (CRN) model. This model posits that the glass structure is a continuous, three-dimensional network of atoms connected by covalent bonds, but without long-range periodicity. The fundamental building blocks of this network are AsS₃ pyramidal units, where each arsenic atom is covalently bonded to three sulfur atoms.[1] These pyramids are then interconnected through shared sulfur atoms, which act as bridges.

Key tenets of the CRN model for As₂S₃ include:

-

Coordination: Arsenic (As) atoms are threefold coordinated, while sulfur (S) atoms are twofold coordinated, satisfying the "8-N" rule for covalent bonding, where N is the number of valence electrons.[2]

-

Bonding: The structure is dominated by heteropolar As-S bonds.[1] However, the presence of a small number of "wrong" homopolar bonds (As-As and S-S) is also acknowledged, particularly in non-stoichiometric compositions or as defects.[3][4]

-

Medium-Range Order: While lacking long-range order, the network exhibits a medium-range order, which is evidenced by the presence of a First Sharp Diffraction Peak (FSDP) in X-ray and neutron diffraction patterns.[5] This peak corresponds to a correlation length beyond the nearest neighbors and is often attributed to the layer-like structure reminiscent of the crystalline orpiment, though with significant disorder.[6]

Molecular Models and Cluster-Based Approaches

An alternative perspective suggests that the structure of As₂S₃ glass, particularly in thin film form, can be described by the packing of discrete molecular units.[7] The most commonly cited molecular unit is the As₄S₆ cage-like molecule, which is the building block of the crystalline phase known as realgar.[7] According to this model, these molecules are randomly packed to form the amorphous solid.[7]

More complex cluster-based models propose that the glass network is constructed from a variety of closed nanoclusters of stoichiometric As₂S₃ composition.[7] These models can successfully reproduce experimental diffraction data and offer explanations for photo-induced phenomena in the glass.[7]

Nanoscale Phase Separation

A more nuanced view of the As₂S₃ glass structure involves the concept of intrinsic nanoscale phase separation. This model suggests that even in the stoichiometric composition, the glass is not a perfectly homogeneous random network. Instead, it is proposed to be separated into As-rich and S-rich nanodomains.[8][9] Specifically, Raman spectroscopy studies suggest the presence of small As-rich clusters, such as As₄S₄ molecules, embedded within a larger, S-rich backbone network.[8][9][10] This nanoscale heterogeneity can have significant implications for the material's properties, including its glass transition temperature and viscosity.[8]

Quantitative Structural Parameters

The theoretical models are validated and refined through experimental data. The following tables summarize the key quantitative parameters that characterize the short- and medium-range order in As₂S₃ glass.

| Parameter | Value | Experimental Technique(s) | Reference(s) |

| Coordination Numbers | |||

| Arsenic (As) | 3 | X-ray Diffraction, Neutron Diffraction | [2][6][11] |

| Sulfur (S) | 2 | X-ray Diffraction, Neutron Diffraction | [2] |

| Average Coordination Number (Z) | 2.4 | Calculation | [2][12] |

| Bond Lengths | |||

| As-S | 2.25 - 2.28 Å | X-ray Diffraction, Neutron Diffraction, EXAFS | [6][7][13] |

| Bond Angles | |||

| S-As-S | ~98.7° | Modeling based on experimental data | [7] |

| As-S-As | ~106° | Modeling based on experimental data | [7] |

| Density | |||

| Bulk Glass | ~3.095 - 3.2 g/cm³ | Archimede's Method, Ab Initio Calculations | [6][14] |

| First Sharp Diffraction Peak (FSDP) | |||

| Position (Q) | ~1.25 - 1.264 Å⁻¹ | X-ray Diffraction, Neutron Diffraction | [5][15] |

Experimental Protocols for Structural Characterization

Accurate determination of the structural parameters of As₂S₃ glass relies on a combination of experimental techniques. Below are detailed methodologies for the key experiments cited.

X-ray Diffraction (XRD)

Objective: To obtain information about the atomic arrangement and correlation lengths in the glass, including the position of the First Sharp Diffraction Peak (FSDP).

Methodology:

-

Sample Preparation: Bulk As₂S₃ glass is typically prepared by melting high-purity arsenic and sulfur in a sealed, evacuated quartz ampoule, followed by quenching in water or air.[5][6] The resulting glass ingot is then crushed into a fine powder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu-Kα radiation source (λ = 1.54185 Å) is commonly used.[2]

-

Data Acquisition: The powdered sample is mounted on a sample holder. The X-ray diffraction pattern is recorded over a wide range of 2θ angles, typically from 10° to 60° or higher, with a small step size (e.g., 0.04°) and a sufficient integration time per step (e.g., 3.5 s/point).[2]

-

Data Analysis:

-

The raw diffraction data is corrected for background scattering, polarization, and absorption.

-

The structure factor, S(Q), is calculated from the corrected intensity data, where Q = (4πsinθ)/λ.

-

The radial distribution function (RDF) or the pair distribution function (PDF), g(r), is obtained by Fourier transformation of the S(Q). The RDF provides information about the probability of finding an atom at a certain distance 'r' from a reference atom, revealing bond lengths and coordination numbers.

-

The position and width of the FSDP in the S(Q) are analyzed to determine the medium-range order correlation length.[5]

-

Neutron Diffraction

Objective: To obtain complementary information to XRD about the glass structure. Neutron scattering is particularly sensitive to light elements and can be used with isotopic substitution to isolate specific pair correlations.

Methodology:

-

Sample Preparation: Bulk As₂S₃ glass samples are prepared as described for XRD. For isotopic substitution experiments, enriched isotopes (e.g., ³³S) are used in the synthesis.[13]

-

Instrumentation: A time-of-flight neutron diffractometer at a spallation neutron source is typically employed.[13][16]

-

Data Acquisition: The glass sample is placed in a suitable container (e.g., vanadium can) in the neutron beam. The scattered neutrons are detected by an array of detectors at different scattering angles.

-

Data Analysis:

-

The raw data is corrected for background, container scattering, absorption, and multiple scattering.

-

The static structure factor, S(Q), is determined.

-

The total correlation function, T(r), is obtained by Fourier transformation of the S(Q).

-

In isotopic substitution experiments, the difference in the structure factors of samples with different isotopes of the same element is calculated. This allows for the extraction of partial pair correlation functions, providing direct information about specific atomic pairs (e.g., As-S, S-S, As-As).[13]

-

Raman Spectroscopy

Objective: To probe the vibrational modes of the glass network, providing insights into the types of chemical bonds and structural units present.

Methodology:

-

Sample Preparation: A small piece of the bulk As₂S₃ glass with a polished surface is used.

-

Instrumentation: A Raman spectrometer, often a Fourier-transform Raman spectrometer, equipped with a laser excitation source (e.g., Nd-YAG laser at 1064.4 nm or a near-infrared laser at 785 nm) is used.[2][17] The back-scattering geometry is a common configuration.

-

Data Acquisition: The laser is focused on the sample surface, and the scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded over a wavenumber range of 100-800 cm⁻¹.[2]

-

Data Analysis:

-

The Raman spectrum is analyzed to identify the characteristic vibrational bands. The dominant band in As₂S₃ glass is typically observed around 345 cm⁻¹, which is attributed to the symmetric stretching mode of the AsS₃ pyramids.[4]

-

The presence of other weaker bands can indicate the existence of "wrong" bonds (e.g., As-As bonds around 220-235 cm⁻¹, S-S bonds around 485-495 cm⁻¹), molecular units (e.g., As₄S₄), or other structural motifs.[4][18][19]

-

Deconvolution of the Raman spectra can be performed to quantify the relative contributions of different structural units.

-

Visualizing Structural Models and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts in the theoretical modeling of As₂S₃ glass.

Caption: Interrelationship of the primary theoretical models for the structure of As₂S₃ glass.

Caption: A typical workflow for the theoretical and experimental investigation of As₂S₃ glass structure.

Conclusion

The theoretical modeling of As₂S₃ glass reveals a complex and fascinating atomic landscape. While the Covalent Random Network model provides a robust foundational understanding, the incorporation of concepts from molecular models and nanoscale phase separation offers a more complete picture that can explain the full range of its observed properties. The synergy between advanced experimental techniques and sophisticated theoretical modeling continues to deepen our understanding of this important material, paving the way for its innovative application in diverse scientific and technological fields, including the specialized domains of drug development and delivery.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. chalcogen.ro [chalcogen.ro]

- 3. j.ioffe.ru [j.ioffe.ru]

- 4. azom.com [azom.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. chalcogen.ro [chalcogen.ro]

- 8. arxiv.org [arxiv.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. chalcogen.ro [chalcogen.ro]

- 13. arxiv.org [arxiv.org]

- 14. Amorphous As2S3 Doped with Transition Metals: An Ab Initio Study of Electronic Structure and Magnetic Properties | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Neutron-scattering studies of arsenic sulphide glasses | Semantic Scholar [semanticscholar.org]

- 17. chalcogen.ro [chalcogen.ro]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Vibrational Modes of Arsenic Trisulfide: An In-depth Technical Guide

Abstract

Arsenic trisulfide (As₂S₃), a prominent chalcogenide glass, is a material of significant interest for applications in infrared optics, photonics, and acousto-optic devices.[1][2] A thorough understanding of its vibrational properties is paramount for optimizing its performance and developing new functionalities. This technical guide provides a comprehensive overview of the vibrational modes of both crystalline (orpiment) and amorphous arsenic trisulfide, drawing upon data from Raman and infrared (IR) spectroscopy studies. We present a detailed summary of experimentally observed and theoretically calculated vibrational frequencies, their assignments to specific atomic motions, and the influence of external parameters such as pressure. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with the characterization and application of this important material.

Introduction to the Vibrational Spectroscopy of Arsenic Trisulfide

Vibrational spectroscopy, encompassing Raman and infrared (IR) techniques, serves as a powerful, non-destructive tool for probing the molecular and lattice-level structure of materials.[3][4] In arsenic trisulfide, these techniques reveal the characteristic vibrational modes associated with the stretching and bending of atomic bonds. The resulting spectra act as a unique "fingerprint," providing insights into the material's structural arrangement, phase, and the presence of specific molecular units.[3][4]

The vibrational spectra of crystalline and amorphous As₂S₃ exhibit significant differences, primarily due to the presence of long-range translational symmetry in the former and its absence in the latter.[5][6] Crystalline As₂S₃ (orpiment) has a layered structure, which gives rise to sharp, well-defined Raman and IR peaks corresponding to specific phonon modes.[5][7] In contrast, the disordered nature of amorphous As₂S₃ results in a broader distribution of bond lengths and angles, leading to broadened vibrational bands.[6]

Vibrational Modes of Amorphous and Crystalline As₂S₃

The primary structural unit in both amorphous and crystalline As₂S₃ is the AsS₃ pyramid.[8] However, the connectivity and arrangement of these pyramids differ, leading to distinct vibrational signatures. In the amorphous phase, the structure is a continuous random network, though evidence also points to the presence of various molecular clusters, such as As₄S₄, As₄S₆, and S₈, particularly in thermally deposited films.[9][10]

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to the symmetric vibrations of molecules and crystal lattices. The most prominent feature in the Raman spectrum of amorphous As₂S₃ is a broad band centered around 340-345 cm⁻¹.[8][11] This band is primarily attributed to the symmetric stretching vibrations of the AsS₃ pyramids.[8] The spectrum of crystalline As₂S₃, in contrast, shows several sharp peaks in this region, reflecting the well-defined vibrational modes of the crystal lattice.[7][10]

Infrared Spectroscopy

Infrared spectroscopy complements Raman by probing vibrational modes that involve a change in the molecule's dipole moment.[12] For As₂S₃, IR spectroscopy is crucial for identifying asymmetric stretching and bending modes. The optical transparency of As₂S₃ in the infrared region makes it an excellent material for IR optical components.[13][14]

Quantitative Analysis of Vibrational Modes

The following tables summarize the key vibrational frequencies and their assignments for both amorphous and crystalline arsenic trisulfide as reported in the literature.

Table 1: Vibrational Frequencies of Amorphous Arsenic Trisulfide (g-As₂S₃)

| Frequency (cm⁻¹) | Spectroscopy | Assignment | Reference(s) |

| ~133 | Raman | - | [11] |

| ~147-150 | Raman | - | [10] |

| ~166-168 | Raman | As-S-As vibrations | [11] |

| ~187-190 | Raman | Homopolar As-As bonds | [1][10] |

| ~222 | Raman | As₄S₄ subunits | [1][10] |

| ~232-235 | Raman | As₂S₃ glass, As-As homopolar bonds | [1][10] |

| ~306 | Raman | Component of the main broad band | [10] |

| ~310 | Raman | Shoulder on the main broad band | [11] |

| ~340-345 | Raman | Symmetric stretching of AsS₃ pyramids | [8][11] |

| ~360-362 | Raman | As₄S₄ molecular units (realgar) | [10] |

| ~380-385 | Raman | Interaction between pyramids (As-S-As bonds) | [8][10] |

| ~485-495 | Raman | S-S bridge bonds | [10][11] |

Table 2: Vibrational Frequencies of Crystalline Arsenic Trisulfide (Orpiment)

| Frequency (cm⁻¹) | Spectroscopy | Assignment | Reference(s) |

| 292 | Raman | - | [10] |

| 310 | Raman | - | [10] |

| 355 | Raman | - | [10] |

| 382 | Raman | - | [10] |